molecular formula C10H8ClFN2O B1408976 1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1600899-17-9

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408976
CAS No.: 1600899-17-9
M. Wt: 226.63 g/mol
InChI Key: JGSLWGWPUQOZOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chloro and fluoro substituent on the benzyl group attached to the pyrazole ring

Scientific Research Applications

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol has several scientific research applications:

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and it refers to how the compound exerts its effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

The synthesis of 1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol typically involves the following steps:

Chemical Reactions Analysis

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups.

Comparison with Similar Compounds

1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-chloro-3-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c11-10-7(2-1-3-9(10)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSLWGWPUQOZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol
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1-(2-Chloro-3-fluoro-benzyl)-1H-pyrazol-4-ol
Reactant of Route 6
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